6alpha-Chloro-beclomethasone dipropionate

Beschreibung

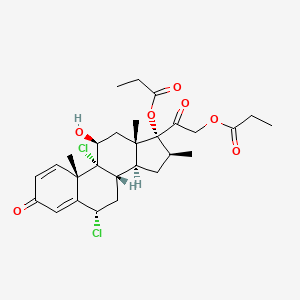

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPVUBGWZQULU-DXABFYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887130-68-9 | |

| Record name | 6alpha-Chloro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 887130-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of 6alpha Chloro Beclomethasone Dipropionate

Strategies for the Introduction of the 6alpha-Chloro Moiety

The targeted placement of a chlorine atom at the 6α position of the steroid nucleus is a pivotal modification in the synthesis of 6alpha-Chloro-beclomethasone dipropionate. This structural alteration is known to stabilize the A-ring conformation, which can enhance glucocorticoid receptor affinity. The challenge lies in achieving both regioselectivity (placement at C6) and stereoselectivity (the α-configuration).

Regioselective Halogenation Approaches

Regioselective halogenation ensures that the chlorine atom is introduced at the correct position on the steroid backbone, specifically carbon 6. Traditional electrophilic aromatic substitution methods often lack the required precision, leading to multiple isomers. organic-chemistry.orgnih.gov Modern synthetic chemistry has turned to more controlled methods.

Palladium-catalyzed reactions, for instance, offer a mild and effective method for the regioselective chlorination of C-H bonds using N-halosuccinimides (NCS) as the oxidant. organic-chemistry.org This approach can provide products that are complementary to those from conventional methods. organic-chemistry.org The choice of solvent can also be critical; fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes and heterocycles under mild conditions. researchgate.net In the context of complex molecules like steroids, directing groups on the molecule can guide the halogenating agent to the desired position. rsc.org For benzo[b] google.comoxazin-2-ones, the nitrogen atom in the heterocyclic ring acts as a directing group for regioselective halogenation. rsc.org

Stereoselective Synthesis of the 6alpha-Configuration

Achieving the correct stereochemistry (the alpha orientation) is crucial for the molecule's biological activity. Advances in stereoselective synthesis have been instrumental in overcoming the challenges of introducing the 6α-chloro group. One notable strategy involves the use of epoxide intermediates. Ring-opening of a suitable epoxide precursor at the C5-C6 position by a chlorine-containing nucleophile can proceed with high stereocontrol, leading to the desired 6α-chloro configuration. The use of catalysts such as aluminum trichloride (B1173362) has been patented in these advanced stereoselective methods. google.com

Biocatalytic C-H activation presents another frontier, where enzymes like FeII/αKG-dependent halogenases can perform highly selective halogenation at specific carbon atoms. biorxiv.org While not yet explicitly documented for this compound, the engineering of such enzymes to alter or switch their regioselectivity showcases the potential for future biocatalytic applications in steroid synthesis. biorxiv.org

Synthesis from Precursor Steroids: Beclomethasone (B1667900) Backbone Modifications

The synthesis of this compound typically starts from a more readily available steroid precursor, which undergoes a series of modifications to the beclomethasone backbone.

Multi-step Reaction Sequences for Functional Group Introduction

Synthesizing complex molecules like corticosteroids often involves multi-step processes where each step introduces or modifies a specific functional group. flinders.edu.au Existing synthetic routes for the parent compound, beclomethasone dipropionate, often begin with steroidal intermediates like 16β-methyl epoxide (also known as DB-11) or 16a-methylepihydrocortisone. nih.govpatsnap.com

One patented method describes a seven-step reaction sequence starting from 16a-methylepihydrocortisone to synthesize beclomethasone dipropionate. This process involves:

Esterification of the 21-position hydroxyl group.

Oxidation to form diketones at the 7 and 11 positions.

Esterification of the 17-position hydroxyl group.

Enolization and protection of the 3-position.

Reduction of the 7 and 11-position diketones.

Dehydrogenation at the 1-position.

Substitution to introduce chlorine. patsnap.com

The introduction of the 6α-chloro group would be an additional, highly specific step integrated into such a sequence. Continuous-flow chemistry is an emerging paradigm that can link individual reactions into seamless multi-step sequences, improving efficiency and purity. syrris.jp

Intermediate Compounds in this compound Synthesis

Throughout the multi-step synthesis, several key intermediate compounds are formed. While the direct synthesis pathway for the 6α-chloro derivative is proprietary, the intermediates for the closely related beclomethasone dipropionate are well-documented and provide insight into the process. A Chinese patent for a greener synthesis of beclomethasone dipropionate from compound DB11 identifies several key intermediates. google.com The introduction of the 6α-chloro group would likely occur via modification of one of these core structures.

| Intermediate | Description | Role in Synthesis |

| 16β-methyl epoxide (DB-11) | A readily available steroidal starting material. nih.gov | Precursor for the construction of the corticosteroid D-ring and side chain. nih.gov |

| Formula I (Patented) | Product of reacting DB11 with a pro-propionate and p-toluenesulfonic acid. google.com | An early-stage protected intermediate. google.com |

| Formula II (Patented) | Formed by treating Formula I with an aluminum trichloride solution. google.com | Intermediate resulting from a ring-opening reaction. google.com |

| Formula III (Patented) | Result of propionylation of Formula II. google.com | The final intermediate before hydrochloric acid is added to yield the crude product. google.com |

| Beclomethasone 11,17,21-tripropionate | A raw material used in an alternative synthesis route. google.com | Precursor that is selectively hydrolyzed to form the final dipropionate product. google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for making the synthesis of complex pharmaceuticals practical and scalable. Key variables include solvent, temperature, catalyst, and reaction time. The goal is to maximize product yield and purity while minimizing byproducts and environmental impact. google.comresearchgate.net

Microwave-assisted synthesis has also been shown to be a cost-effective and time-saving method, reducing reaction times to minutes for certain halogenation reactions. rsc.org The development of efficient, green, and environmentally friendly preparation methods is a major goal in modern pharmaceutical manufacturing, aiming for low energy consumption and high product purity. google.com

| Parameter | Condition/Reagent | Effect/Purpose | Source |

| Catalyst | Aluminum Trichloride (AlCl₃) | Used in stereoselective synthesis, potentially for epoxide ring opening. | google.com |

| Catalyst | Palladium (Pd) Acetate | Used for regioselective C-H halogenation. | nih.gov |

| Solvent | Tetrahydrofuran (B95107) (THF) | Found to provide the highest yield in an optimized addition-elimination reaction. | researchgate.net |

| Reagent | N-halosuccinimide (NCS) | Oxidant for palladium-catalyzed chlorination of C-H bonds. | organic-chemistry.org |

| Technology | Microwave Irradiation | Can significantly reduce reaction times for halogenation. | rsc.org |

| Yield | >95% | Achieved with modern DMAP-catalyzed acylation methods for related compounds. | |

| Yield | 82% | Achieved in a practical, scalable synthesis of beclomethasone dipropionate from DB-11. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. researchgate.netmdpi.com The synthesis of complex molecules like corticosteroids, which traditionally involves multiple steps and hazardous reagents, is a prime area for the application of sustainable methods. patsnap.comresearchgate.net

Biocatalysis and Microbial Transformation: A significant advancement in green steroid synthesis is the use of biocatalysis, where whole microbial cells or isolated enzymes are used to perform specific chemical reactions. mdpi.comresearchfloor.org This approach offers high regio- and stereospecificity under mild, aqueous conditions, reducing the need for toxic reagents and solvents. ramauniversity.ac.incsjmu.ac.innih.gov

Microorganisms from genera such as Rhodococcus, Mycobacterium, and Curvularia are known to catalyze key steroid modifications like Δ1-dehydrogenation, hydroxylation, and epoxidation. researchfloor.orgramauniversity.ac.incsjmu.ac.innih.gov For instance, Rhodococcus coprophilus has demonstrated nearly quantitative yields in converting cortisone (B1669442) to prednisone (B1679067) through Δ1-dehydrogenation, showcasing a green alternative to chemical synthesis. researchfloor.orgnih.gov The biotransformation of related steroids, such as the oxidation of betamethasone (B1666872) dipropionate using enzymes from banana (Musa acuminate) leaves, further illustrates the potential of biocatalytic methods to create value-added products in an environmentally friendly manner. nih.gov

Alternative Solvents and Process Technologies: Another key principle of green chemistry is the replacement of hazardous organic solvents. Research has demonstrated innovative methods for producing beclomethasone dipropionate (BDP) nanoparticles using supercritical fluids. nih.gov One such technique, Rapid Expansion of Supercritical Solution (RESS), can produce micron-sized particles of high purity suitable for inhalation products. nih.gov

More recently, Supercritical Assisted Atomization (SAA) has been employed to produce BDP composite particles. mdpi.comnih.gov This process can use carbon dioxide as a spraying medium and aqueous ethanol (B145695) as a solvent, offering a greener alternative to traditional organic solvents. mdpi.comnih.gov These methods not only reduce environmental impact but can also improve the physicochemical properties of the final product, such as enhancing dissolution rates. mdpi.com

The following table summarizes some green chemistry approaches applicable to corticosteroid synthesis.

| Green Chemistry Approach | Method/Reagent | Compound(s) | Key Advantages | Citations |

| Biocatalysis | Microbial Transformation with Rhodococcus strains | Cortisone, Hydrocortisone (B1673445) | High regio- and stereospecificity, mild reaction conditions, aqueous media, high yields (up to 97%). | researchfloor.orgnih.gov |

| Biocatalysis | Biotransformation with Musa acuminate (banana) leaves | Betamethasone Dipropionate | Use of a renewable, plant-based catalyst; low-cost and environmentally friendly process. | nih.gov |

| Green Solvents / Process Tech | Rapid Expansion of Supercritical Solution (RESS) | Beclomethasone Dipropionate | Produces micron and sub-micron particles of high purity, avoiding traditional solvents. | nih.gov |

| Green Solvents / Process Tech | Supercritical Assisted Atomization (SAA) | Beclomethasone Dipropionate | Uses CO2 and aqueous ethanol; can enhance product dissolution and aerosol performance. | mdpi.comnih.gov |

| Catalysis | Microwave-assisted synthesis with heterogeneous catalysts (e.g., MgO NPs) | Steroidal Pyridines | Increased reaction rates, reduced chemical waste, facile catalyst recovery. | nih.gov |

Stereochemical and Conformational Analysis of 6alpha Chloro Beclomethasone Dipropionate

Elucidation of Absolute and Relative Stereochemistry (6alpha, 11beta, 16beta)

The specific biological activity of 6alpha-Chloro-beclomethasone dipropionate is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses a number of stereocenters, with the orientations at the 6, 11, and 16 positions being particularly significant for its function. The established stereochemistry for this compound is 6-alpha (6α), 11-beta (11β), and 16-beta (16β).

The absolute configuration of the chiral centers in this compound has been determined, and is reflected in its systematic IUPAC name: [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl] propionate (B1217596). This nomenclature precisely defines the spatial orientation of each substituent on the steroid nucleus.

The "alpha" and "beta" designations describe the relative stereochemistry of substituents on the steroid's fused ring system. By convention, substituents pointing below the plane of the steroid nucleus are designated "alpha," while those pointing above the plane are "beta."

Key Stereochemical Features:

| Position | Orientation | Significance |

| C6 | alpha (α) | The 6α-chloro group is a critical modification that enhances the compound's glucocorticoid receptor binding affinity and stabilizes the A-ring conformation. |

| C11 | beta (β) | The 11β-hydroxyl group is a common feature in active corticosteroids and is crucial for potent glucocorticoid activity. |

| C16 | beta (β) | The 16β-methyl group helps to prevent the rapid metabolism of the steroid, thereby prolonging its action. |

Conformational Preferences of the Steroid Nucleus with 6alpha-Chloro Substitution

The four-ring structure of the steroid nucleus is not planar. The individual rings (A, B, C, and D) adopt specific, low-energy conformations. For instance, cyclohexane (B81311) rings like A, B, and C typically adopt a stable "chair" conformation, while the five-membered cyclopentane (B165970) D ring often assumes an "envelope" or "twist" conformation. nih.gov

Computational methods, such as those using density functional theory (DFT), are often employed to investigate the conformational distributions of steroid hormones. nih.gov These studies can predict the most stable conformations of the fused ring core and the flexible substituents. For this compound, such analysis would likely confirm a conformation where the A-ring is stabilized by the 6α-chloro substituent, contributing to its enhanced biological activity.

Impact of Molecular Chirality on Receptor Interactions (Theoretical/Modeling)

The interaction between a steroid and its receptor is highly specific, akin to a lock and key mechanism. The chirality of this compound is paramount for its high-affinity binding to the glucocorticoid receptor (GR). The GR, a member of the nuclear receptor superfamily, resides in the cytoplasm in an unbound state, complexed with heat shock proteins. wikipedia.orgfrontiersin.org Upon binding of a ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. nih.govyoutube.com

Molecular modeling and docking studies are theoretical tools used to predict and analyze the interactions between a ligand and its receptor at the molecular level. nih.gov These models can elucidate how the specific stereochemistry of this compound contributes to its binding affinity.

Theoretical Receptor Interactions:

| Molecular Feature | Interaction Type | Interacting Amino Acid Residues (Predicted) | Significance for Binding |

| 11β-Hydroxyl Group | Hydrogen Bonding | Key residues in the GR ligand-binding pocket | Essential for anchoring the steroid in the correct orientation. |

| C3-Keto Group | Hydrogen Bonding | Key residues in the GR ligand-binding pocket | Another critical anchor point for receptor binding. |

| 6α-Chloro Group | Van der Waals / Hydrophobic Interactions | Residues lining the hydrophobic pocket of the GR | Enhances binding affinity and stabilizes the A-ring conformation for a better fit. |

| 17β-Propionate Ester | Hydrophobic Interactions | Hydrophobic residues within the GR pocket | Contributes to the overall binding energy and can influence the duration of action. |

| 9α-Chloro Group | Electronic and Steric Interactions | Residues in the vicinity of the B-ring | Increases the glucocorticoid potency of the molecule. |

The precise spatial arrangement of these functional groups, dictated by the molecule's absolute and relative stereochemistry, allows for a complementary fit within the glucocorticoid receptor's ligand-binding domain. This high-affinity binding is the initial step that triggers the downstream events leading to the potent anti-inflammatory effects of the compound. The increased nuclear translocation of the glucocorticoid receptor when bound to a potent agonist further enhances its activity. nih.gov

Molecular Pharmacology and Pre Clinical Activity Mechanisms of 6alpha Chloro Beclomethasone Dipropionate

In Vitro Glucocorticoid Receptor Binding Affinity Studies

The affinity with which a corticosteroid binds to the glucocorticoid receptor (GR) is a primary determinant of its potency. nih.gov

Beclomethasone (B1667900) dipropionate (BDP) itself is a prodrug with a relatively weak affinity for the glucocorticoid receptor. drugbank.com It is rapidly hydrolyzed in the body to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits a significantly higher binding affinity. drugbank.comnih.gov In vitro studies have demonstrated that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of dexamethasone (B1670325) and 25 times that of beclomethasone itself. drugbank.com

While direct comparative binding kinetics for 6alpha-Chloro-beclomethasone dipropionate are not extensively detailed in publicly available literature, structure-activity relationship principles for corticosteroids indicate that halogenation at the 6α position generally enhances glucocorticoid potency. researchgate.net This suggests that this compound would be expected to exhibit a higher binding affinity for the glucocorticoid receptor compared to its non-halogenated parent compound, beclomethasone dipropionate.

Interactive Table: Relative Glucocorticoid Receptor Binding Affinity of Beclomethasone Derivatives and Other Corticosteroids

| Compound | Relative Binding Affinity (Compared to Dexamethasone) |

| Dexamethasone | 1.0 |

| Beclomethasone Dipropionate (BDP) | ~0.5 nih.gov |

| Beclomethasone | ~0.75 nih.gov |

| Beclomethasone-17-monopropionate (17-BMP) | ~13.0 nih.gov |

| Beclomethasone-21-monopropionate (21-BMP) | No binding affinity nih.gov |

Cellular Level Investigations of Anti-inflammatory Pathways (In Vitro Models)

The anti-inflammatory effects of glucocorticoids are mediated through various cellular pathways. uomustansiriyah.edu.iq

Beclomethasone dipropionate is known to effectively suppress the production and release of a wide array of inflammatory mediators. drugbank.com This includes inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. uomustansiriyah.edu.iqnih.gov Furthermore, BDP has been shown to inhibit the allergen-induced production of cytokines such as Interleukin-3 (IL-3), Interleukin-5 (IL-5), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in T-cells at the level of gene transcription. nih.gov In comparative studies with other inhaled corticosteroids like fluticasone (B1203827) propionate (B1217596) and budesonide, beclomethasone dipropionate demonstrated significant suppression of pro-inflammatory cytokines such as IL-6 and CXCL8/IL-8 in bronchial epithelial cells, albeit at slightly higher concentrations. nih.gov The introduction of a 6α-chloro group is expected to enhance these inhibitory effects due to increased glucocorticoid receptor-mediated activity.

Interactive Table: Effect of Beclomethasone Dipropionate on Inflammatory Mediators

| Inflammatory Mediator | Effect of Beclomethasone Dipropionate | Cell Type/Model |

| Prostaglandins | Inhibition of production uomustansiriyah.edu.iq | General inflammatory cells |

| Leukotrienes | Inhibition of production uomustansiriyah.edu.iqnih.gov | General inflammatory cells |

| IL-3, IL-5, GM-CSF | Inhibition of allergen-induced production and mRNA expression nih.gov | T-cells |

| IL-6, CXCL8/IL-8 | Suppression of induction nih.gov | Bronchial epithelial cells |

Glucocorticoids exert their anti-inflammatory effects in part by modulating the function of various immune cells. Beclomethasone dipropionate has been shown to suppress the actions of inflammatory cells including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.com Mast cells and eosinophils are key players in allergic inflammation, and their functions are modulated by corticosteroids. nih.govresearchgate.net For instance, glucocorticoids can inhibit the degranulation of mast cells and the survival and activation of eosinophils. frontiersin.orgab-science.com Studies have shown that beclomethasone dipropionate can effectively reduce eosinophilic inflammation in the airways. nih.gov Given the anticipated higher potency of this compound, it would be expected to have a more pronounced modulatory effect on these inflammatory cells.

Structure-Activity Relationship (SAR) Studies Related to the 6alpha-Chloro Group

The chemical structure of a corticosteroid is intricately linked to its activity. youtube.com The addition of a halogen atom at the 6α position is a well-established strategy to enhance the anti-inflammatory potency of glucocorticoids. researchgate.net This modification is thought to increase potency through several mechanisms, including altering the electronic environment of the steroid nucleus, which can lead to a higher affinity for the glucocorticoid receptor. researchgate.netuomustansiriyah.edu.iq Furthermore, the 6α-halogen can provide steric hindrance that protects the steroid from metabolic degradation, thereby prolonging its duration of action. While fluorination at this position is more common, chlorination also serves to increase potency. researchgate.net The presence of the 6α-chloro group in this compound is therefore a key structural feature that differentiates it from its parent compound and is predicted to result in greater anti-inflammatory activity.

Influence of Halogenation on Glucocorticoid Activity

The introduction of halogen atoms into the structure of corticosteroids has been a pivotal strategy in the development of potent anti-inflammatory agents. The position and nature of the halogen substituent significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the glucocorticoid receptor (GR) and its subsequent anti-inflammatory effects. nih.gov

The addition of a halogen, such as chlorine or fluorine, at specific positions on the steroid nucleus can enhance the intrinsic activity of the glucocorticoid. This is often attributed to the electron-withdrawing nature of halogens, which can alter the electronic conformation of the steroid molecule, leading to a more favorable interaction with the glucocorticoid receptor.

In the case of this compound, the key modification is the introduction of a chlorine atom at the 6-alpha position of the beclomethasone dipropionate backbone. While direct comparative preclinical studies on this compound are not extensively available in publicly accessible literature, the principles of corticosteroid structure-activity relationships provide a strong basis for understanding the impact of this specific halogenation. Generally, halogenation at the 6-alpha position is known to increase the anti-inflammatory potency of corticosteroids. This enhancement is believed to result from a combination of factors, including increased glucocorticoid receptor binding affinity and a potential alteration in the metabolic profile of the compound, leading to a longer duration of action at the site of application.

Role of 17,21-Dipropionate Esters in Molecular Activity

The esterification of corticosteroids at the 17 and 21 positions plays a crucial role in their molecular activity, primarily by converting them into prodrugs. Beclomethasone dipropionate itself is a prodrug that undergoes rapid hydrolysis in the body to its active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.gov This active metabolite possesses a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound. nih.gov

The 17,21-dipropionate esters serve several important functions:

Enhanced Lipophilicity: The propionate esters increase the lipophilicity of the molecule. This property can improve the drug's absorption through biological membranes and its distribution into target tissues.

Prodrug Function: As a prodrug, beclomethasone dipropionate is relatively inactive until it is metabolized. This targeted activation within the body can help to localize the drug's effect and potentially reduce systemic side effects. The hydrolysis of the 21-propionate ester is the primary step in the activation to the highly potent 17-BMP. nih.gov

The combination of the 6-alpha chloro substitution and the 17,21-dipropionate esterification in this compound is therefore intended to create a potent anti-inflammatory agent with favorable pharmacokinetic properties for topical or inhaled administration. The halogenation enhances the intrinsic activity, while the esterification facilitates its delivery and conversion to the highly active form within the target tissues.

Metabolic Pathways and Biotransformation of 6alpha Chloro Beclomethasone Dipropionate

Enzymatic Hydrolysis of Ester Groups (In Vitro)

The initial and primary metabolic pathway for 6alpha-Chloro-beclomethasone dipropionate, similar to its parent compound beclomethasone (B1667900) dipropionate (BDP), is the rapid hydrolysis of its ester groups. This process is catalyzed by esterase enzymes present in various tissues.

Formation of Monopropionate and Beclomethasone Derivatives (Analogues)

In vitro studies using human lung tissue slices have demonstrated that BDP is hydrolyzed to its pharmacologically active metabolite, beclomethasone-17-monopropionate (BMP), and subsequently to the inactive beclomethasone (BOH). nih.govnih.gov The hydrolysis of the dipropionate ester occurs sequentially. The first hydrolysis step, which is the removal of the propionate (B1217596) group at the 21-position, results in the formation of the active metabolite. The subsequent hydrolysis of the propionate group at the 17-position leads to the inactive form. nih.govnih.gov

Following this established pathway for BDP, the enzymatic hydrolysis of this compound is expected to yield its corresponding active and inactive metabolites: 6alpha-Chloro-beclomethasone 17-monopropionate and 6alpha-Chloro-beclomethasone, respectively.

Table 1: Expected Hydrolytic Metabolites of this compound

| Parent Compound | Metabolite | Position of Hydrolysis | Pharmacological Activity |

| This compound | 6alpha-Chloro-beclomethasone 17-monopropionate | C-21 | Active |

| 6alpha-Chloro-beclomethasone 17-monopropionate | 6alpha-Chloro-beclomethasone | C-17 | Inactive |

Characterization of Esterase Enzyme Involvement

Esterases are the key enzymes responsible for the hydrolysis of the ester groups of beclomethasone dipropionate and its derivatives. nih.gov These enzymes are ubiquitous in the body, with high concentrations found in the liver, lungs, and blood. The rapid conversion of the parent compound to its active monopropionate form within the target tissue, such as the lungs, is a critical step for its therapeutic efficacy. The subsequent hydrolysis to the inactive form is a major route of drug inactivation. nih.govnih.gov

Cytochrome P450-Mediated Metabolism (In Vitro)

In addition to enzymatic hydrolysis, this compound is also a substrate for metabolism by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily.

Role of CYP3A Isoforms (CYP3A4, CYP3A5, CYP3A7) in Metabolism

In vitro studies with human liver microsomes have identified CYP3A4 and CYP3A5 as the primary isoforms involved in the metabolism of beclomethasone dipropionate. nih.gov Both CYP3A4 and CYP3A5 have been shown to metabolize BDP, while CYP3A7, a fetal isoform, exhibits negligible activity towards it. nih.gov Glucocorticoids are known to be substrates and inducers of CYP3A4 and CYP3A5. frontiersin.orgresearchgate.net Given the structural similarity, this compound is also anticipated to be metabolized by CYP3A4 and CYP3A5. The halogenation at the 6-alpha position may influence the rate of metabolism. derangedphysiology.com

Identification and Characterization of Oxidative Metabolites (e.g., Hydroxylation, Dehydrogenation Products)

The CYP3A-mediated metabolism of beclomethasone dipropionate results in the formation of several oxidative metabolites. Common metabolic reactions for inhaled glucocorticoids include 6β-hydroxylation and Δ6-dehydrogenation. nih.govexlibrisgroup.com For BDP, metabolites resulting from hydroxylation and dehydrogenation have been identified. nih.gov It is plausible that this compound undergoes similar oxidative transformations, leading to hydroxylated and dehydrogenated derivatives.

Table 2: Key Enzymes and Resulting Metabolites in the Biotransformation of Beclomethasone Dipropionate

| Enzyme Family | Specific Enzyme(s) | Type of Reaction | Resulting Metabolites |

| Esterases | Various | Hydrolysis | Beclomethasone 17-monopropionate, Beclomethasone |

| Cytochrome P450 | CYP3A4, CYP3A5 | Oxidation (Hydroxylation, Dehydrogenation) | Hydroxylated and Dehydrogenated derivatives |

Microsomal Stability and Intrinsic Clearance Studies (In Vitro)

Microsomal stability assays are a standard in vitro tool used in drug discovery to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450s. nih.gov These assays measure the rate of disappearance of the parent drug over time and are used to calculate the intrinsic clearance, a measure of the metabolic clearing capacity of the liver. nih.gov

Methodologies for Assessing Metabolic Stability in Subcellular Fractions

The assessment of a drug's metabolic stability is a critical step in development, often utilizing in vitro models that mimic physiological conditions. nih.gov These studies help characterize metabolites and elucidate metabolic pathways. nih.gov

Common methodologies involve the use of subcellular fractions isolated from liver or other tissues:

Microsomes: These vesicles derived from the endoplasmic reticulum contain the majority of Phase I biotransformation enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Liver microsomes are frequently used to predict interspecies differences in drug metabolism. nih.gov Experimental conditions are crucial, with typical drug concentrations ranging from 1–10 μM to approximate in vivo levels. nih.gov

S9 Fraction: This subcellular fraction contains both microsomes and the cytosol. nih.gov It is well-suited for obtaining a comprehensive metabolic profile as it includes both Phase I (e.g., CYP) and Phase II (e.g., cytosolic sulfotransferases) enzymes. nih.gov

Hepatocytes and Liver Slices: These models represent a more complete system, containing a wider array of enzymes and cofactors, but can be more complex to work with. nih.gov

Recombinant Human CYPs: cDNA-expressed enzymes allow for the precise identification of which specific CYP isoform is responsible for a particular metabolic reaction. nih.gov

The analytical evaluation of these assays predominantly relies on techniques like liquid chromatography coupled with mass spectrometry (LC-MS), which are essential for identifying and quantifying the parent compound and its metabolites. nih.gov It is also recognized that metabolism can occur artifactually during the biochemical fractionation process, and strategies exist to correct for this to improve the accuracy of subcellular isotope tracing data. nih.gov

Species-Specific In Vitro Metabolism Comparisons (e.g., Human vs. Animal Microsomes)

Comparing the metabolic profiles of a drug candidate between humans and various animal species is a fundamental practice in preclinical development. nih.gov These in vitro studies, typically using liver microsomes, aim to identify an animal model whose metabolism most closely resembles that of humans for subsequent toxicology studies. nih.govnih.gov Significant interspecies variability in drug metabolism has been widely documented. nih.gov

In the case of beclomethasone dipropionate (BDP), in vitro studies have elucidated the roles of specific human enzymes and compared metabolism in different tissues.

CYP Isoform Contribution: In humans, CYP3A4 and CYP3A5 have been identified as the key enzymes that metabolize BDP through hydroxylation and dehydrogenation, while CYP3A7 (prevalent in fetal liver) does not metabolize BDP. nih.gov

Tissue-Specific Metabolism: Significant differences are observed between liver and lung cells. While both cell types produce esterase-dependent metabolites, liver cells are capable of producing both hydroxylated and dehydrogenated metabolites via CYP enzymes. nih.govresearchgate.net In contrast, lung cells primarily produce the dehydrogenated metabolite. nih.govresearchgate.net

The table below summarizes the metabolites of beclomethasone dipropionate observed in different cell types in vitro, based on findings from studies using human lung and liver cells.

| Metabolite | Formation Pathway | Observed in Liver Cells | Observed in Lung Cells | Notes |

|---|---|---|---|---|

| Beclomethasone-17-monopropionate (M1) | Esterase | Yes | Yes | Pharmacologically active metabolite |

| Beclomethasone-21-monopropionate (M2) | Esterase | Yes | Yes | Less active metabolite |

| Beclomethasone (M3) | Esterase | Yes | Yes | Less active metabolite |

| Hydroxylated Metabolite (M4) | CYP3A4/CYP3A5 | Yes | No | Inactive metabolite |

| Dehydrogenated Metabolite (M5) | CYP3A4/CYP3A5 | Yes | Yes | Presumed to be Δ6-BDP |

| Hydroxylated Metabolite (M6) | Esterase + CYP3A4 | Yes | No | Formed by combined action |

Microbial Biotransformation of Related Steroids

Microbial biotransformation is a powerful technique that utilizes microorganisms and their enzymes to perform specific chemical modifications on complex molecules like steroids. scielo.brslideshare.net This approach is often more efficient and environmentally friendly than traditional chemical synthesis for producing novel steroid derivatives. scielo.br Fungi, in particular, are rich in enzymes capable of various reactions, including hydroxylation, oxidation, and reduction. researchgate.net The process can yield novel metabolites with potentially enhanced or different biological activities compared to the parent compound. researchgate.netnih.gov

Identification of Microbial Metabolites and Transformation Products

Research has demonstrated that various microorganisms can metabolize corticosteroids, leading to a range of transformation products. The fungus Aspergillus niger has been shown to successfully biotransform beclomethasone dipropionate. scielo.br This process yielded four main metabolites, which were purified and structurally elucidated using spectroscopic techniques like NMR and mass spectrometry. scielo.br

The metabolites identified from the fermentation of beclomethasone dipropionate with Aspergillus niger are detailed below. scielo.brresearchgate.net

| Compound Number | Identified Metabolite | Molecular Formula | Key Transformation |

|---|---|---|---|

| 2 | Beclomethasone 17-monopropionate | C25H33ClO6 | Hydrolysis of 21-propionate ester |

| 3 | Beclomethasone 21-monopropionate | C25H33ClO6 | Hydrolysis of 17-propionate ester |

| 4 | Beclomethasone | C22H29ClO5 | Hydrolysis of both propionate esters |

| 5 | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | C25H32O6 | Epoxidation and de-esterification/rearrangement |

Beyond fungi, gut bacteria also play a significant role in steroid metabolism. illinois.edu For instance, Clostridium scindens can perform side-chain cleavage (desmolytic activity) on corticosteroids like cortisol and dexamethasone (B1670325), converting them into C19 pro-androgens. illinois.eduresearchgate.net This activity is mediated by the steroid-17,20-desmolase (DesAB) pathway. illinois.edu Other gut bacteria possess reductive pathways, such as the OsrABC pathway, which can reduce synthetic corticosteroids like prednisolone (B192156) and dexamethasone to their 3β,5β-tetrahydro derivatives. nih.gov

Potential for Biocatalytic Synthesis of Novel Derivatives

The enzymatic machinery of microorganisms offers vast potential for the biocatalytic synthesis of novel steroid derivatives, a process that provides high selectivity and efficiency under mild conditions. rsc.orgeco-vector.com This approach can significantly shorten multi-step synthesis routes and create compounds that are difficult to produce through conventional chemistry. nih.gov

Key applications and strategies include:

Targeted Reactions: Enzymes can perform highly specific reactions, such as the Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone (B1673445) by Rhodococcus strains to produce prednisone (B1679067) and prednisolone with high yields. researchfloor.org

Immobilized Biocatalysts: Immobilizing microbial cells, such as Pimelobacter simplex in a polyvinyl alcohol cryogel, creates a stable and reusable biocatalyst. nih.gov This has been used for the efficient conversion of hydrocortisone to prednisolone over numerous cycles with high yields. nih.gov

Generation of Novel Compounds: Biotransformation can be used to generate new molecules with potentially improved therapeutic properties or reduced side effects. nih.govrsc.org The metabolites produced often exhibit different activities than the parent compounds. researchgate.netnih.gov

Enzyme Discovery: There is a growing trend to isolate, analyze, and heterologously express specific enzymes that catalyze steroid transformations, which could allow for scaling up production in the future. researchfloor.orgacs.org This includes the identification of novel hydroxylases and reductases. rsc.orgnih.gov

By harnessing the power of enzymes, biocatalysis is paving the way for more sustainable and efficient synthetic routes to accelerate the discovery and development of unique steroid drugs. rsc.orgnih.gov

Advanced Analytical Characterization of 6alpha Chloro Beclomethasone Dipropionate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 6alpha-Chloro-beclomethasone dipropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

While specific ¹H NMR and ¹³C NMR data for this compound are not extensively available in the public domain, the structural elucidation of related compounds like beclomethasone (B1667900) and its degradation products provides a strong framework for interpretation. researchgate.net For instance, ¹H NMR analysis is crucial for determining the stereochemistry of steroid isomers, as demonstrated in studies of betamethasone (B1666872), a structurally similar corticosteroid. researchgate.net In the analysis of beclomethasone degradation products, ¹H-NMR data, particularly methyl chemical shifts, were instrumental in confirming the configuration of a 9β,11β-epoxide structure. researchgate.net Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for establishing the spatial relationships between protons, which is vital for assigning the correct stereochemistry, as shown in the structural determination of betamethasone isomers. researchgate.net

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₂₈H₃₆Cl₂O₇ and a molecular weight of approximately 555.5 g/mol . nih.gov High-resolution mass spectrometry provides an exact mass of 554.1838089 Da. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. While specific fragmentation data for the 6-alpha chloro derivative is not detailed, studies on beclomethasone dipropionate and its metabolites using techniques like electrospray ionization (ESI) and collision-induced dissociation (CID) reveal characteristic fragmentation pathways. nih.govresearchgate.net For beclomethasone, LC-MS/MS analysis shows a precursor ion [M-H]⁻ at m/z 407.1632, which fragments to produce characteristic product ions. nih.gov Similar methodologies would be applied to this compound to confirm its structure and identify related impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₆Cl₂O₇ nih.gov |

| Molecular Weight | 555.5 g/mol nih.gov |

| Exact Mass | 554.1838089 Da nih.gov |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate nih.gov |

| Synonyms | Beclomethasone Dipropionate EP Impurity E nih.gov |

| CAS Number | 887130-68-9 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For corticosteroids like beclomethasone dipropionate, characteristic IR absorption bands would correspond to the carbonyl groups of the ketones and esters, the hydroxyl group, and the carbon-halogen bonds. Fourier Transform Infrared (FTIR) spectroscopy has been validated for the quantification of beclomethasone dipropionate in biological samples, demonstrating its utility in analytical applications. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for quantitative analysis and is based on the absorption of UV light by the chromophoric α,β-unsaturated ketone system in the A-ring of the steroid. For beclomethasone dipropionate, the maximum absorption wavelength (λmax) is typically observed around 238-240 nm in methanol. ijbpas.com However, some studies have reported a λmax at 254 nm. scielo.brresearchgate.net UV-spectrophotometric methods have been developed for the simultaneous determination of beclomethasone dipropionate and other compounds in pharmaceutical formulations. nih.govresearchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from its parent compound, other related substances, and degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of beclomethasone dipropionate and its impurities. ijprs.com Reversed-phase HPLC methods are commonly developed and validated for this purpose.

Method Development: A typical HPLC method for beclomethasone dipropionate involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brijprs.comsemanticscholar.orgnih.gov Gradient elution is often employed to achieve optimal separation of all compounds of interest. ijprs.comnih.gov The European Pharmacopoeia describes an HPLC method for the determination of beclomethasone dipropionate and its impurities, though it utilizes harsh conditions such as a highly acidic buffer and tetrahydrofuran (B95107) as an organic modifier. ijprs.com Newer methods aim for simpler, more column-friendly conditions. ijprs.com

Validation: HPLC methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose. semanticscholar.orgnih.gov Validation parameters include specificity, linearity, precision, accuracy, and robustness. scielo.brsemanticscholar.orgnih.gov Linearity is typically established over a concentration range relevant to the analysis, with correlation coefficients (r²) greater than 0.999 being desirable. scielo.brsemanticscholar.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. nih.gov

Table 2: Example of HPLC Method Parameters for Beclomethasone Dipropionate Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | scielo.brnih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer mixture (gradient or isocratic) | scielo.brijprs.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govscribd.com |

| Detection | UV at ~240 nm or 254 nm | scielo.brnih.gov |

| Temperature | Ambient or elevated (e.g., 50 °C) | ijprs.comnih.gov |

Gas Chromatography (GC) Applications

While HPLC is the predominant technique, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be utilized for the analysis of corticosteroids, although derivatization is often required to improve volatility and thermal stability. GC-MS offers high sensitivity and specificity. mdpi.com The development of a GC-MS method would involve optimizing parameters such as the type of capillary column, temperature programming, and mass spectrometric conditions to achieve adequate separation and detection of this compound. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

Similarly, a comprehensive search for X-ray crystallographic data for this compound did not yield any specific results. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on molecular conformation and packing. iucr.orgnih.gov While a study on the crystal structure of a beclomethasone dipropionate ethanol (B145695) solvate exists, this does not provide the specific crystallographic parameters for the 6alpha-chloro derivative. ul.ie The halogenation at the 6-alpha position is known to influence the potency and side effects of corticosteroids, suggesting that its presence would lead to a unique crystal structure. hmpgloballearningnetwork.comnih.gov Without experimental data, it is not possible to present a table of crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates.

Role As a Pharmaceutical Impurity: Formation and Analytical Control Considerations

Mechanisms of Formation during Beclomethasone (B1667900) Dipropionate Synthesis

6alpha-Chloro-beclomethasone dipropionate is primarily considered a process-related impurity, meaning it is typically formed during the multi-step synthesis of the beclomethasone dipropionate API. ijprs.comveeprho.com The synthesis of corticosteroids like beclomethasone dipropionate is complex and involves numerous chemical transformations, providing opportunities for the formation of structurally related impurities. nih.gov

The core structure of beclomethasone dipropionate features a chlorine atom at the C-9 position. The formation of this compound as an impurity likely arises from non-specific chlorination reactions during the manufacturing process. The introduction of the chloro-substituent at the 6-alpha position is a critical step in the synthesis of the impurity itself. In the synthesis of beclomethasone dipropionate, if the reaction conditions are not precisely controlled, the chlorinating agents used to introduce the C-9 chlorine may also react at the C-6 position of the steroid nucleus, leading to the formation of this di-chlorinated impurity.

Modern synthetic routes aim to minimize such side reactions. For instance, some patented methods involve the ring-opening of epoxide intermediates with hydrochloric acid or using catalysts like aluminum trichloride (B1173362) to control the reaction's specificity. google.com However, inconsistencies in reaction conditions or the presence of reactive intermediates can still result in the generation of low levels of this compound. nih.gov The control of these impurities is subsequently managed through rigorous purification processes of the final API. ijprs.com

Strategies for Impurity Profiling and Quantification in Pharmaceutical Substances

To ensure the quality and safety of beclomethasone dipropionate, regulatory bodies require strict control over impurities. Consequently, robust analytical methods are essential for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for impurity profiling of beclomethasone dipropionate. ijprs.comnih.gov These methods offer high resolution and sensitivity, allowing for the separation of the main compound from its structurally similar impurities.

A specific UPLC method has been developed for the quantification of process impurities and degradation products in beclomethasone dipropionate formulations. ijprs.com This method can effectively separate up to 10 known impurities, including this compound, in a relatively short run time. ijprs.com The use of mass spectrometry (MS) in conjunction with liquid chromatography (LC-MS) is also employed for the identification and structural elucidation of unknown impurities. nih.gov

Table 1: Example of UPLC Conditions for Impurity Profiling

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra Performance Liquid Chromatography (UPLC) |

| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Distilled Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution | Gradient |

| Flow Rate | 0.4 ml/min |

| Column Temperature | 25 ºC |

| Injection Volume | 5 µL |

Data sourced from a study on the quantification of beclomethasone dipropionate degradation products. ijprs.com

The validation of these analytical methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure they are specific, accurate, precise, linear, and robust. ijirt.org

Development of Reference Standards for Impurity Analysis

The accurate quantification of any impurity relies on the availability of a pure reference standard. For this compound, certified reference materials are crucial for the validation of analytical methods and for routine quality control testing of beclomethasone dipropionate API and finished products.

This compound is recognized by major pharmacopoeias, such as the European Pharmacopoeia (EP), where it is listed as "Beclometasone Dipropionate EP Impurity E". veeprho.comsynzeal.com The availability of this well-characterized reference standard allows pharmaceutical manufacturers to:

Identify and confirm the presence of the impurity in their samples.

Quantify the level of the impurity to ensure it does not exceed the specified limits.

Validate their in-house analytical methods for specificity, linearity, and accuracy.

Several specialized chemical suppliers produce and distribute this compound as a high-purity analytical standard. lgcstandards.comlgcstandards.com These standards are supplied with a certificate of analysis detailing their identity and purity, which is essential for regulatory compliance. The United States Pharmacopeia (USP) also provides a similar product as a Pharmaceutical Analytical Impurity (PAI), which serves as an analytical material for testing purposes. usp.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves a critical step of introducing a chlorine atom at the 6-alpha position of the steroid nucleus. Current synthetic methods can sometimes lead to a mixture of isomers, necessitating complex purification processes. Future research is poised to focus on the development of novel synthetic routes that offer enhanced stereoselectivity, ensuring the specific formation of the desired 6-alpha isomer.

One promising approach involves the use of highly selective catalysts. Research into metal-catalyzed chlorination, for instance, has shown the potential to improve regioselectivity. Further exploration of novel catalytic systems, including enzymatic and organocatalytic methods, could lead to even greater control over the stereochemistry of the chlorination reaction. For example, the use of a stereoselective fluorinating agent has been shown to be effective in the synthesis of 6-alpha-fluoro corticosteroids, a strategy that could be adapted for chlorination. google.com The development of such methods would not only streamline the synthesis of this compound but also reduce the environmental impact by minimizing waste from isomer separation. google.com A process utilizing chromyl chloride has also been explored for the selective introduction of a 6-chloro group in steroids. beilstein-journals.org

Key Research Objectives:

Development of novel catalysts for the stereoselective chlorination of the beclomethasone (B1667900) scaffold.

Exploration of enzymatic and organocatalytic routes to enhance the selectivity of the 6-alpha chlorination.

Optimization of reaction conditions to maximize the yield of the desired this compound isomer.

Advanced Computational Chemistry for Predicting Molecular Interactions

The therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). Advanced computational chemistry techniques, such as molecular docking and molecular dynamics simulations, offer powerful tools to predict and analyze these interactions at an atomic level. nih.gov

Future research in this area will likely focus on developing more accurate and predictive computational models. These models can be used to understand how the 6-alpha chlorine atom influences the binding affinity and conformational changes of the GR. asianpubs.org By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain insights into the factors that govern the potency and selectivity of the drug. asianpubs.org A study on beclomethasone dipropionate derivatives has already demonstrated the utility of in silico molecular docking to predict favorable binding interactions with the glucocorticoid receptor. researchgate.netresearchgate.net

Key Research Objectives:

Development of high-fidelity computational models of the this compound-GR complex.

Use of molecular dynamics simulations to elucidate the allosteric effects of ligand binding.

Prediction of the binding affinities and pharmacological profiles of novel, computationally designed analogues.

Exploration of Metabolite Activity and Metabolic Fate of Analogues

Beclomethasone dipropionate is known to be a prodrug that is metabolized in the body to its active form, beclomethasone 17-monopropionate (17-BMP), and other metabolites. nih.govresearchgate.net The metabolic fate of this compound and its analogues is a critical area for future investigation. Understanding how the 6-alpha chloro substitution affects the metabolic pathway and the biological activity of the resulting metabolites is crucial for a comprehensive pharmacological profile.

Table 1: Known Metabolites of Beclomethasone Dipropionate and Their Activity

| Metabolite | Parent Compound | Forming Enzyme(s) | Glucocorticoid Receptor Affinity |

| Beclomethasone 17-monopropionate (17-BMP) | Beclomethasone Dipropionate | Esterases | High |

| Beclomethasone 21-monopropionate | Beclomethasone Dipropionate | Esterases | Low |

| Beclomethasone | Beclomethasone 17-monopropionate | Esterases | Similar to BDP |

| Hydroxylated and Dehydrogenated Metabolites | Beclomethasone Dipropionate | CYP3A4, CYP3A5 | Inactive |

This table is based on existing data for beclomethasone dipropionate and its metabolites. The specific metabolic profile of this compound requires further investigation.

Development of Advanced Analytical Techniques for Trace Analysis

The quality control of pharmaceutical products requires highly sensitive and specific analytical methods to detect and quantify any impurities, including isomers and degradation products. For this compound, the presence of the 6-beta chloro isomer as a potential impurity necessitates the development of advanced analytical techniques for trace analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the profiling of steroids and their impurities. sigmaaldrich.comnih.govijprajournal.com Future research will likely focus on the development of even more sensitive and robust LC-MS/MS methods for the trace analysis of this compound and its related substances. This includes the optimization of chromatographic separation to resolve closely related isomers and the use of high-resolution mass spectrometry for unambiguous identification. The development of such methods is crucial for ensuring the purity, safety, and efficacy of the final drug product. uomustansiriyah.edu.iq

Key Research Objectives:

Development of highly sensitive and specific LC-MS/MS methods for the quantification of this compound and its isomers at trace levels.

Application of high-resolution mass spectrometry for the structural elucidation of unknown impurities and degradation products.

Validation of new analytical methods according to international regulatory guidelines.

Design of Related Steroid Compounds with Targeted Structural Modifications

The structure of this compound offers a template for the design of new steroid compounds with targeted structural modifications. By systematically altering different parts of the molecule, researchers can aim to enhance its therapeutic properties, such as increasing its anti-inflammatory potency, improving its safety profile, or modifying its pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to this process. youtube.comnih.gov For instance, the introduction of a 9α-chloro group is known to increase the stability and lipophilicity of the steroid, leading to enhanced bronchial tissue absorption and a longer duration of action. youtube.com By combining this with other modifications, such as alterations to the ester groups at the 17 and 21 positions, it may be possible to fine-tune the drug's properties. A recent study synthesized four beclomethasone dipropionate derivatives with modifications at the C9, C11, and C21 positions, demonstrating the potential for creating novel compounds with favorable binding interactions with the glucocorticoid receptor. researchgate.net The ultimate goal is to design novel steroid derivatives with a superior therapeutic index.

Q & A

Q. What in silico models predict the environmental persistence and toxicity of 6α-Cl-BDP metabolites?

- Modeling : Use EPI Suite to estimate biodegradation half-life (>60 days) and ECOSAR for aquatic toxicity (LC50 <1 mg/L for fish). Validate with experimental data from wastewater sludge studies showing partial degradation to 17-monopropionate .

Tables for Key Data

Q. Table 1. Pharmacopeial Specifications for 6α-Cl-BDP

| Parameter | USP/EP Requirement | Method Reference |

|---|---|---|

| Assay (HPLC) | 97.0–102.0% | |

| Heavy Metals | ≤30 ppm | |

| Specific Rotation | +88° to +94° (c=1, CHCl3) |

Q. Table 2. Nanoparticle Optimization Parameters

| Parameter | Optimal Range | Impact on Particle Size |

|---|---|---|

| Antisolvent ratio | 1:10 (methanol:water) | ↓ Size by 70% |

| Co-solvent fraction | 5% ethanol | ↑ Size by 15% |

| Extraction pressure | 200–250 bar (RESS-SC) | ↓ Size by 40% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.